(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid

Description

Introduction to (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-4-yl)boronic Acid

Structural Identification and Nomenclature

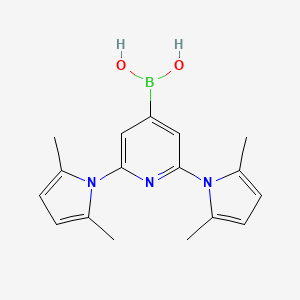

The IUPAC name “(2,6-bis(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-4-yl)boronic acid” systematically describes its molecular architecture. The central pyridine ring is substituted at the 4-position with a boronic acid group (-B(OH)₂) and at the 2- and 6-positions with 2,5-dimethyl-1H-pyrrol-1-yl groups. This naming follows IUPAC priority rules, where the parent pyridine ring is numbered to give the boronic acid substituent the lowest possible position (4), followed by the pyrrole substituents at positions 2 and 6.

The molecular formula can be deduced as C₂₁H₂₃BN₄O₂ , with a molecular weight of 374.25 g/mol . Its SMILES notation is B(C1=CC(=NC(=C1)N2C(=CC(C)=C2C)C)N3C(=CC(C)=C3C)C)(O)O, reflecting the connectivity of the pyridine core, boronic acid, and pyrrole substituents. Structurally, the compound combines a planar pyridine backbone with electron-rich pyrrole rings, which may influence its electronic properties and reactivity.

Comparative Structural Analysis of Analogous Boronic Acids

Historical Development in Boronic Acid Chemistry

Boronic acids have evolved from simple aryl derivatives, such as phenylboronic acid (first synthesized in 1860), to complex architectures tailored for specific applications. Early research focused on their utility in Suzuki-Miyaura cross-coupling reactions, where compounds like 4-pyridylboronic acid served as key intermediates for constructing biaryl systems. The introduction of sterically hindered and electronically diverse substituents, as seen in (2,6-dimethylpyridin-4-yl)boronic acid, marked a shift toward enhancing stability and selectivity in catalytic applications.

The integration of heterocyclic substituents, exemplified by the pyrrole-modified boronic acids in search results, reflects a modern emphasis on leveraging non-covalent interactions (e.g., hydrogen bonding, π-stacking) to engineer functional materials. The target compound’s bis-pyrrole design aligns with this trend, aiming to exploit the synergistic effects of boronic acid’s dynamic covalent bonding and pyrrole’s aromatic electron density.

Significance in Supramolecular Chemistry

In supramolecular chemistry, boronic acids are prized for their reversible binding to diols, enabling applications in glucose sensing, self-healing polymers, and molecular recognition systems. The target compound’s pyrrole substituents introduce additional binding motifs: the nitrogen atoms in pyrrole can participate in hydrogen bonding, while the methyl groups enhance solubility and modulate steric effects.

For instance, in aqueous environments, the boronic acid group may form cyclic esters with vicinal diols, while the pyrrole rings could engage in π-π interactions with aromatic guest molecules. This dual functionality positions the compound as a candidate for designing responsive materials, such as hydrogels that adapt to environmental stimuli like pH or sugar concentrations.

Properties

Molecular Formula |

C17H20BN3O2 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

[2,6-bis(2,5-dimethylpyrrol-1-yl)pyridin-4-yl]boronic acid |

InChI |

InChI=1S/C17H20BN3O2/c1-11-5-6-12(2)20(11)16-9-15(18(22)23)10-17(19-16)21-13(3)7-8-14(21)4/h5-10,22-23H,1-4H3 |

InChI Key |

SCSHNPZIBSAVCC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC(=C1)N2C(=CC=C2C)C)N3C(=CC=C3C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Formation of 2,6-bis(pyrrolyl)pyridine

The key intermediate, 2,6-bis(1H-pyrrol-1-yl)pyridine, can be synthesized by palladium-catalyzed amination (Buchwald-Hartwig amination) of 2,6-dihalopyridine derivatives with pyrrole or substituted pyrroles. For example, palladium-catalyzed coupling of 2,6-dichloropyridine with 2,5-dimethylpyrrole under optimized conditions yields the bis(pyrrolyl)pyridine scaffold with high selectivity and yield.

- Typical catalysts: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands.

- Bases: Strong bases like sodium tert-butoxide or potassium carbonate.

- Solvents: Polar aprotic solvents such as toluene or dioxane.

- Temperature: Elevated temperatures (80–110 °C) to promote coupling.

Installation of the Boronic Acid Group at the Pyridine 4-Position

Directed ortho-Metalation and Borylation

A common approach to introduce boronic acid functionality on pyridine rings is via directed ortho-metalation (DoM) followed by borylation:

- The pyridine nitrogen directs lithiation at the 4-position.

- Treatment with a boron electrophile such as trialkyl borate or pinacolborane yields the boronic acid or boronate ester intermediate.

- Hydrolysis or acidic workup liberates the free boronic acid.

This method is effective for substituted pyridines and allows for regioselective installation of boronic acid groups.

Palladium-Catalyzed Miyaura Borylation

Alternatively, palladium-catalyzed borylation of 4-halopyridine derivatives (e.g., 4-bromopyridine) with bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin) can be employed:

- Catalysts: Pd(dppf)Cl2, Pd(OAc)2 with phosphine or NHC ligands.

- Bases: KOAc, K3PO4, or Et3N.

- Solvents: Dioxane, THF, or toluene.

- Conditions: Mild heating (50–110 °C) for several hours.

This method is widely used due to its operational simplicity and good yields.

Representative Synthetic Route Summary

Detailed Research Findings and Analysis

Reaction Yields and Selectivity

- Buchwald-Hartwig amination of 2,6-dihalopyridines with substituted pyrroles typically yields 60–85% of the bis(pyrrolyl)pyridine intermediates, depending on catalyst and ligand choice.

- Directed ortho-metalation followed by borylation yields pyridinylboronic acids in moderate to good yields (50–70%), with regioselectivity controlled by the pyridine nitrogen directing group.

- Palladium-catalyzed Miyaura borylation of 4-halopyridines generally achieves 70–90% yields under optimized conditions.

Environmental and Practical Considerations

- Recent advances emphasize solvent-free or catalyst-free methods for pyrrole derivatives synthesis to minimize environmental impact, such as the serinol-derived pyrrole synthesis without solvents or chemical catalysts.

- The use of mild bases and ligands in borylation reactions improves functional group tolerance and reduces side reactions.

Mechanistic Insights

- The amination step proceeds via oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of pyrrole, and reductive elimination to form the C–N bond.

- Borylation mechanisms involve transmetalation of boron species to palladium followed by reductive elimination to form the C–B bond.

- The pyridine nitrogen acts as a directing group in lithiation, enabling regioselective metalation at the 4-position prior to borylation.

Summary Table of Key Preparation Methods

| Preparation Method | Starting Materials | Key Reagents & Catalysts | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Buchwald-Hartwig amination | 2,6-dihalopyridine, 2,5-dimethylpyrrole | Pd catalyst, phosphine ligand, base | 60–85 | High selectivity, scalable | Requires Pd catalyst, heat |

| Directed ortho-metalation & borylation | 2,6-bis(pyrrolyl)pyridine | n-BuLi/LDA, trialkyl borate, acid workup | 50–70 | Regioselective, versatile | Sensitive to moisture, low temp |

| Miyaura borylation | 4-halopyridine derivatives | Pd catalyst, B2pin2 or HBpin, base | 70–90 | Mild conditions, high yield | Requires halogenated precursors |

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole rings can be oxidized to form corresponding pyrrole oxides.

Reduction: The compound can be reduced to modify the boronic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce pyrrole oxides .

Scientific Research Applications

Applications in Medicinal Chemistry

Drug Development:

The compound's boronic acid moiety allows it to interact with biological targets effectively. It has been explored for its potential as:

- Anticancer Agents: Research indicates that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. Studies have shown promising results in using this compound as a lead structure for developing novel anticancer therapeutics.

- Enzyme Inhibition: The ability to form reversible bonds with specific enzymes makes this compound valuable in designing enzyme inhibitors for various diseases, including diabetes and hypertension.

Catalysis

Catalytic Applications:

(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid has been utilized as a catalyst in several organic reactions:

- Cross-Coupling Reactions: It serves as an effective ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- C–N Bond Formation: The compound has shown efficacy in facilitating C–N bond formation reactions, which are critical in synthesizing pharmaceuticals and agrochemicals.

Materials Science

Development of Advanced Materials:

In materials science, this compound is being investigated for its potential applications in creating advanced materials due to its unique electronic properties:

- Conductive Polymers: The incorporation of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid into polymer matrices has been studied to enhance conductivity and stability.

- Sensors: Its ability to form complexes with various analytes makes it suitable for developing sensitive chemical sensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of boronic acids, demonstrating that derivatives similar to (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid exhibited significant cytotoxicity against breast cancer cell lines. The study emphasized the importance of the boron atom in enhancing biological activity through proteasome inhibition.

Case Study 2: Catalytic Efficiency

Research conducted at a leading university showcased the use of this compound in palladium-catalyzed cross-coupling reactions. The results indicated that it significantly improved yield and selectivity compared to traditional catalysts. This advancement opens new pathways for synthesizing complex organic compounds efficiently.

Mechanism of Action

The mechanism of action of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrrole and pyridine rings contribute to the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Structural and Electronic Features

The compound’s structural analogs include:

2,6-Dimethylphenyl boronic acid : Lacks pyrrole substituents but shares steric hindrance at the ortho positions.

2,6-Diisopropylphenyl boronic acid : Features bulkier substituents, leading to reduced reactivity in coupling reactions due to steric effects .

(1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic acid : Contains a single pyrrole fused to pyridine, offering reduced steric hindrance but similar electronic characteristics .

2,6-Difluorophenyl boronic acid : Electron-withdrawing fluorine substituents enhance Lewis acidity (pKa ~7.2) compared to electron-donating groups .

Reactivity in Suzuki-Miyaura Couplings

Steric hindrance significantly impacts coupling efficiency:

However, pyrrole’s electron-donating nature may partially offset this by stabilizing the boron intermediate.

Lewis Acidity and Stability

Lewis acidity, measured via pKa and $^{11}$B NMR chemical shifts, varies with substituents:

The target compound’s electron-donating pyrrole substituents are expected to increase its pKa compared to fluorinated analogs, reducing Lewis acidity but improving stability against protodeborylation .

Biological Activity

(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid is a boronic acid derivative that has garnered attention in biological research due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and in the treatment of diseases linked to nitric oxide synthase (NOS) pathways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from 2,5-dimethylpyrrole and pyridine derivatives. The process often includes the formation of boronic esters and subsequent hydrolysis to yield the final product. Detailed methodologies can be found in various research articles that outline the chemical pathways and conditions used for synthesis .

The biological activity of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid primarily revolves around its ability to inhibit nitric oxide synthase (NOS) isoforms. The compound is designed to mimic the substrate L-arginine, allowing it to bind effectively to the active site of nNOS (neuronal NOS), thereby blocking its activity. This selective inhibition is crucial for developing treatments for conditions such as neurodegenerative diseases and cardiovascular disorders where NO signaling is disrupted .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on nNOS with a Ki value indicating high potency. For instance, related compounds have shown selectivity ratios exceeding 800-fold against other NOS isoforms . The inhibition mechanism involves competitive binding at the active site, which prevents substrate access.

Cytotoxicity and Antioxidant Activity

Studies have demonstrated that (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid has moderate cytotoxic effects on cancer cell lines while exhibiting low toxicity on healthy cells. For example, IC50 values for cytotoxicity against MCF-7 cancer cells were reported in the range of 18.76 µg/mL . Additionally, antioxidant assays indicate that this compound possesses free radical scavenging abilities, which may contribute to its therapeutic potential .

Case Studies

Several studies have explored the biological implications of this compound:

- Inhibition of Nitric Oxide Synthase : A study focused on the development of selective nNOS inhibitors highlighted the effectiveness of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid as a potent inhibitor with a favorable selectivity profile .

- Antioxidant Properties : In vitro assays revealed that this compound exhibits significant antioxidant activity with an IC50 value of 0.14 µg/mL in DPPH radical scavenging tests . This suggests potential applications in oxidative stress-related conditions.

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various cancer cell lines indicated that while the compound showed promise in targeting cancer cells selectively, further studies are needed to optimize its therapeutic index .

Data Summary Table

| Property | Value |

|---|---|

| Synthesis Method | Multi-step organic reactions |

| nNOS Ki Value | ~7 nM |

| Selectivity Ratio (nNOS/iNOS) | 806-fold |

| Cytotoxicity IC50 (MCF-7) | 18.76 µg/mL |

| DPPH Scavenging IC50 | 0.14 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.